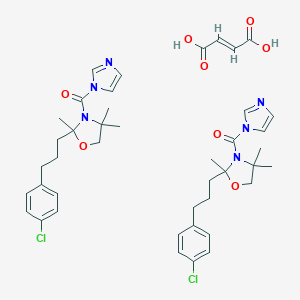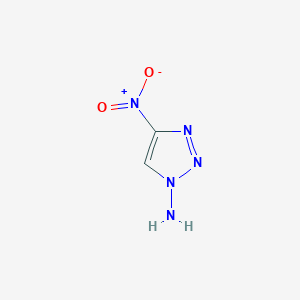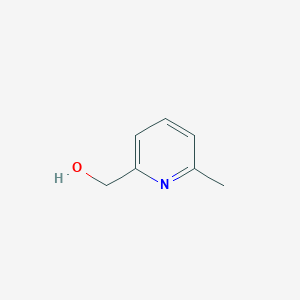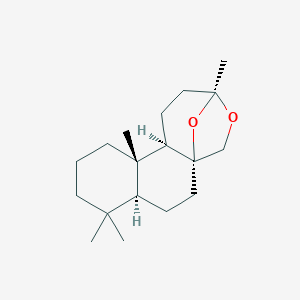![molecular formula C11H19NO B072009 N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide CAS No. 1130-36-5](/img/structure/B72009.png)
N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play a role in pain regulation, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to potential therapeutic effects.
作用機序
N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide works by inhibiting FAAH, an enzyme that breaks down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide increases the levels of these endocannabinoids, leading to potential therapeutic effects. Anandamide and 2-AG are known to play a role in pain regulation, mood, and appetite, among other functions.
生化学的および生理学的効果
N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide has been shown to increase the levels of endocannabinoids in the body, leading to potential therapeutic effects. It has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical studies. It has also been investigated for its potential use in treating drug addiction, obesity, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide has several advantages for lab experiments. It is selective for FAAH and does not interact with other enzymes or receptors in the body. It is also relatively stable and can be administered orally or through injection. However, N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide has some limitations. It has a short half-life in the body, which may limit its effectiveness in some applications. It also has poor solubility in water, which may make it difficult to administer in certain formulations.
将来の方向性
There are several future directions for research on N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide has been shown to have neuroprotective effects in preclinical studies, and further research is needed to investigate its potential as a therapeutic agent for these conditions. Another area of interest is its potential use in treating drug addiction. N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide has been shown to reduce drug-seeking behavior in preclinical studies, and further research is needed to investigate its potential as a treatment for addiction. Finally, N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide may have potential applications in the field of pain management. It has been shown to have analgesic effects in preclinical studies, and further research is needed to investigate its potential as a pain medication.
合成法
N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves several chemical reactions, including the formation of a bicyclic ring system and the introduction of a methyl group and an acetamide moiety. The final product is obtained through purification and isolation steps.
科学的研究の応用
N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical studies. It has also been investigated for its potential use in treating drug addiction, obesity, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(4-methyl-1-bicyclo[2.2.2]octanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-9(13)12-11-6-3-10(2,4-7-11)5-8-11/h3-8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTZBXMCHHEBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CCC(CC1)(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336973 |
Source


|
| Record name | N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide | |
CAS RN |
1130-36-5 |
Source


|
| Record name | N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid](/img/structure/B71936.png)


![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)







